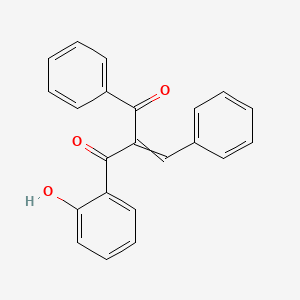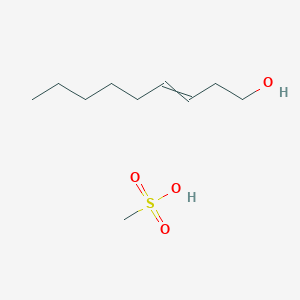
(Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate is a chemical compound with the molecular formula C15H9F5O3S It is known for its unique structure, which includes a pentafluorophenyl group, a methyl group, and a 4-ethenylbenzene-1-sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate typically involves the reaction of pentafluorobenzyl alcohol with 4-ethenylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or a sulfinate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pentafluorophenyl derivatives.
Oxidation Reactions: Products include epoxides, diols, or ketones.
Reduction Reactions: Products include sulfonic acids or sulfinates.
Scientific Research Applications
(Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate involves its interaction with specific molecular targets. The pentafluorophenyl group can engage in strong π-π interactions with aromatic residues in proteins, while the sulfonate group can form ionic interactions with positively charged amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Pentafluorobenzyl p-styrenesulfonate
- Pentafluorophenyl methyl sulfonate
- 4-Ethenylbenzenesulfonyl chloride
Uniqueness
(Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate is unique due to the combination of its pentafluorophenyl and ethenylbenzene-1-sulfonate groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
113673-89-5 |
|---|---|
Molecular Formula |
C15H9F5O3S |
Molecular Weight |
364.29 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl 4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C15H9F5O3S/c1-2-8-3-5-9(6-4-8)24(21,22)23-7-10-11(16)13(18)15(20)14(19)12(10)17/h2-6H,1,7H2 |
InChI Key |
WCFXMSLTKRHHMK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



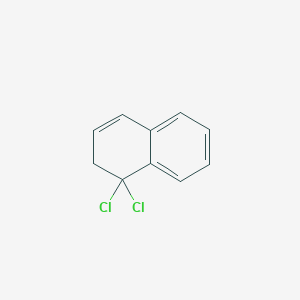
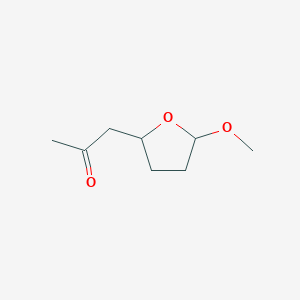




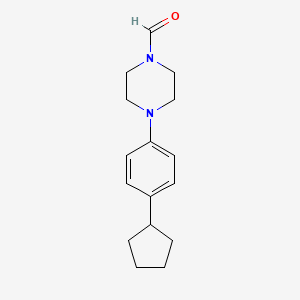

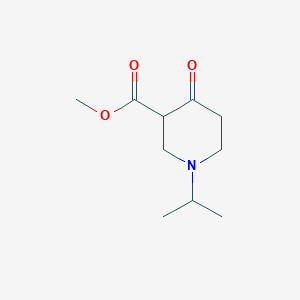
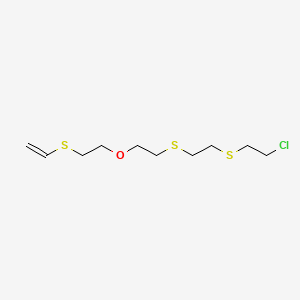
![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
